![molecular formula C21H17NO3 B13085959 5-Oxo-5-(pyren-1-ylamino)pentanoic acid](/img/structure/B13085959.png)
5-Oxo-5-(pyren-1-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-(pyren-1-ylamino)pentanoic acid: is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a pyrene moiety attached to a pentanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid typically involves the reaction of pyrene-1-amine with glutaric anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of polycyclic aromatic hydrocarbons and their derivatives .
Biology: In biological research, this compound is used to study the interactions of polycyclic aromatic hydrocarbons with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and potential mutagenic effects of these compounds .
Medicine: While not directly used as a drug, this compound serves as a model compound in the development of new pharmaceuticals. Its interactions with biological targets provide insights into the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Oxo-5-(pyren-1-ylamino)pentanoic acid involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. Additionally, the compound can interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-Oxo-5-(4-(2-pyrimidinyl)-1-piperazinyl)pentanoic acid
- 5-Oxo-5-(piperidin-1-yl)pentanoic acid
Comparison: Compared to these similar compounds, 5-Oxo-5-(pyren-1-ylamino)pentanoic acid is unique due to the presence of the pyrene moiety. This structural feature imparts distinct electronic and steric properties, making it particularly useful in studies involving polycyclic aromatic hydrocarbons. The pyrene group also enhances the compound’s ability to interact with biological macromolecules, making it a valuable tool in both chemical and biological research .
Eigenschaften
Molekularformel |
C21H17NO3 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
5-oxo-5-(pyren-1-ylamino)pentanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-18(5-2-6-19(24)25)22-17-12-10-15-8-7-13-3-1-4-14-9-11-16(17)21(15)20(13)14/h1,3-4,7-12H,2,5-6H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
WUBIMTUEEHLNGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.